[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two pyrazole rings, each substituted with methyl and propyl groups, connected through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Substitution Reactions: The methyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Coupling of Pyrazole Rings: The two pyrazole rings are then coupled using a methylene bridge, which can be achieved through the reaction of the pyrazole derivatives with formaldehyde or paraformaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions include pyrazole N-oxides, reduced pyrazole derivatives, and substituted pyrazole compounds .
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties but lacking the additional substituents and methylene bridge.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns, leading to variations in reactivity and biological activity.
1-Propyl-3-methyl-1H-pyrazole: A compound with similar substituents but different structural arrangement, affecting its chemical and biological properties.
Uniqueness
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole rings connected through a methylene bridge, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-5-6-19-10-13(12(3)17-19)8-15-9-14-7-11(2)16-18(14)4/h7,10,15H,5-6,8-9H2,1-4H3 |
InChI Key |
WSEBFYQXRCFTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CC(=NN2C)C |
Origin of Product |
United States |
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